molecular formula C23H22N2O5 B2836058 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide CAS No. 955665-32-4

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide

Cat. No.: B2836058
CAS No.: 955665-32-4
M. Wt: 406.438
InChI Key: AODDJVGELHQOAD-UHFFFAOYSA-N
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide (CAS 955665-32-4) is a synthetic organic compound with a molecular formula of C 23 H 22 N 2 O 5 and a molecular weight of 406.4 g/mol . This molecule is built around a tetrahydroisoquinoline core, which is a privileged scaffold in medicinal chemistry frequently associated with diverse biological activities . The structure is further functionalized with a furan-2-carbonyl group at the tetrahydroisoquinoline nitrogen and a 3,5-dimethoxybenzamide moiety at the 7-position. As a member of the tetrahydroisoquinoline class, this compound is of significant interest in early-stage drug discovery and chemical biology research . The presence of the furan and dimethoxyphenyl groups makes it a valuable intermediate for further synthetic modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential as a building block for developing novel therapeutic agents or as a chemical probe to investigate specific biological pathways. The compound is provided for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-19-11-16(12-20(13-19)29-2)22(26)24-18-6-5-15-7-8-25(14-17(15)10-18)23(27)21-4-3-9-30-21/h3-6,9-13H,7-8,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODDJVGELHQOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Triazole and Thione Derivatives ()

Compounds [7–9] from are 1,2,4-triazole-3-thiones with sulfonyl and difluorophenyl substituents. Key comparisons:

Feature Target Compound Triazole Derivatives [7–9]
Core Structure Tetrahydroisoquinoline 1,2,4-Triazole-thione
Key Functional Groups Furan-2-carbonyl, dimethoxybenzamide Sulfonyl, difluorophenyl, C=S
IR Spectroscopy C=O (benzamide) ~1680 cm⁻¹ C=S ~1247–1255 cm⁻¹; no C=O
Electronic Effects Electron-donating (OCH₃) Electron-withdrawing (SO₂, F)
Tautomerism Not observed Thione-thiol tautomerism confirmed

Synthesis : The target compound’s amide bond formation contrasts with the nucleophilic addition and cyclization steps used for triazole-thiones in .

Thiazolo-Pyrimidine and Quinazoline Derivatives ()

Compounds 11a, 11b, and 12 in incorporate fused heterocycles with furan and cyano groups:

Feature Target Compound Thiazolo-Pyrimidines (11a,b) Quinazoline (12)
Core Structure Tetrahydroisoquinoline Thiazolo[3,2-a]pyrimidine Pyrimido[2,1-b]quinazoline
Key Functional Groups Benzamide, OCH₃ Cyano (CN), 5-methylfuran, carbonyl Cyano, carbonyl, NH
IR Spectroscopy C=O (1680 cm⁻¹), OCH₃ CN ~2209–2219 cm⁻¹; C=O ~1719 cm⁻¹ CN ~2220 cm⁻¹; C=O ~1719 cm⁻¹
Molecular Weight ~423 g/mol (estimated) 386–403 g/mol 318 g/mol
Synthetic Yield Not reported 57–68% 57%

Structural Insights: The target’s dimethoxybenzamide offers greater polarity compared to the lipophilic cyano and methylfuran groups in 11a,b. Its tetrahydroisoquinoline core may provide better conformational adaptability than rigid fused systems in 11a,b and 12.

Pesticide Benzamide Analogues ()

Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) and fenfuram (2-methyl-N-phenyl-3-furancarboxamide) are structurally simpler benzamides with pesticidal applications:

Feature Target Compound Mepronil Fenfuram
Core Structure Tetrahydroisoquinoline-linked benzamide Simple benzamide Furan-linked benzamide
Substituents 3,5-Dimethoxy, furan-2-carbonyl 3-Isopropoxy, 2-methyl 3-Furan, 2-methyl
Potential Bioactivity Not reported Fungicide Fungicide
Electronic Profile Electron-rich (OCH₃, furan) Moderate (isopropoxy) Electron-rich (furan)

Functional Implications: The target’s tetrahydroisoquinoline and dimethoxy groups could enhance binding affinity or selectivity compared to mepronil’s isopropoxy group or fenfuram’s furan.

Spectroscopic Signatures

Technique Target Compound Key Peaks Contrast with Analogues
IR C=O (benzamide) ~1680 cm⁻¹ No C=S (vs. 1247–1255 cm⁻¹ in [7–9])
¹H-NMR OCH₃ ~3.8–4.0 ppm; aromatic H integration Absence of methylfuran signals (vs. 11a,b)
MS Molecular ion ~423 (estimated) Lower MW in quinazoline 12 (318)

Q & A

Q. What challenges arise when scaling up synthesis, and how are they addressed?

  • Scale-up hurdles :
  • Low yields : Optimize catalyst loading (e.g., 10 mol% DMAP) for acylation steps .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for gram-scale batches .
  • Flow chemistry : Continuous reactors improve reproducibility of temperature-sensitive steps .

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